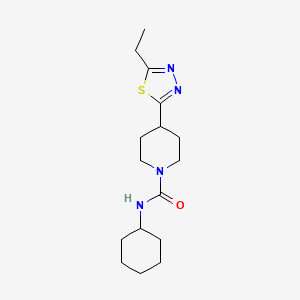

N-cyclohexyl-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

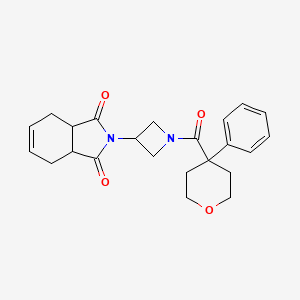

Übersicht

Beschreibung

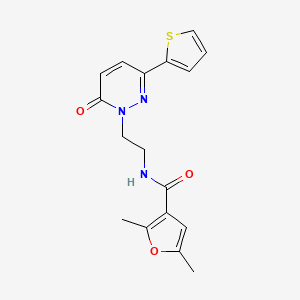

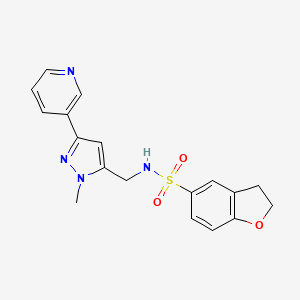

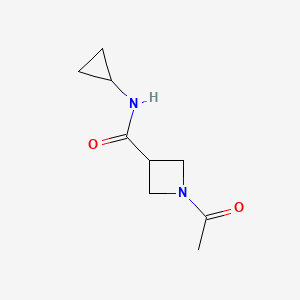

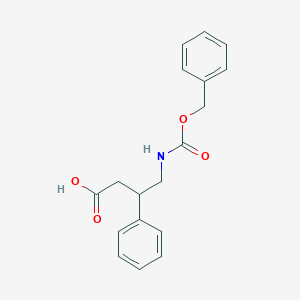

The compound “N-cyclohexyl-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide” is a complex organic molecule that contains several functional groups, including a cyclohexyl group, a thiadiazole ring, and a piperidine ring . These types of compounds are often of interest in the field of medicinal chemistry due to their potential biological activities .

Synthesis Analysis

While the specific synthesis for this compound isn’t available, compounds with similar structures are often synthesized through multi-step reactions involving the formation of the heterocyclic ring, followed by various substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. The presence of the heterocyclic thiadiazole ring and the piperidine ring could potentially allow for interesting three-dimensional conformations .Chemical Reactions Analysis

Again, while specific reactions involving this compound aren’t available, compounds with similar structures can undergo a variety of chemical reactions. For example, the thiadiazole ring can participate in nucleophilic substitution reactions, and the piperidine ring can undergo various transformations depending on the reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings could impact its solubility and stability .Wissenschaftliche Forschungsanwendungen

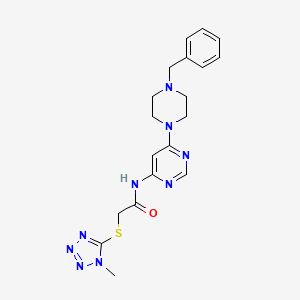

Antiviral Activity

F5498-0016: has been investigated for its antiviral potential. In a study by Chen et al., ten new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized from 4-chlorobenzoic acid. Among these derivatives, compounds 7b and 7i demonstrated anti-tobacco mosaic virus (TMV) activity . This suggests that F5498-0016 may have broader antiviral applications beyond TMV.

Sulfonamide Derivatives

Sulfonamide drugs have revolutionized medicine due to their diverse biological activities. F5498-0016 falls into this category, and its derivatives have been explored for potential applications. These compounds have been reported to possess antifungal and herbicidal properties, making them relevant for agricultural use .

1,3,4-Thiadiazole Moiety

The 1,3,4-thiadiazole scaffold is known for its interesting bioactivities. While F5498-0016 itself contains this moiety, other derivatives prepared by different research groups have displayed anticonvulsant, antifungal, and antibacterial properties . Researchers continue to explore the potential of this structural motif.

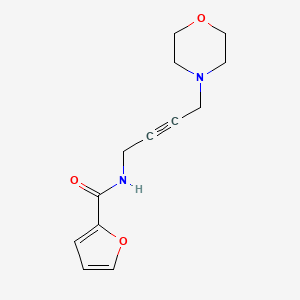

Tumor Cell Growth Inhibition

In previous work, researchers synthesized a series of 2-alkylthio-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole derivatives to inhibit tumor cell growth . Although not directly related to F5498-0016 , this highlights the broader interest in 1,3,4-thiadiazoles as potential anticancer agents.

Chiral Compounds for Plant Protection

While protecting tobacco plants affected by TMV, researchers synthesized chiral thioureas, α-aminophosphonates, and certain heterocyclic compounds. Although most of these compounds did not exhibit expected anti-TMV activity, the exploration of chiral derivatives remains relevant .

Wirkmechanismus

Mode of Action

The presence of a 1,3,4-thiadiazole ring in its structure suggests that it may interact with biological targets through a variety of mechanisms, including hydrogen bonding, van der waals forces, and π-π stacking .

Pharmacokinetics

These properties would be crucial in determining the compound’s bioavailability, which is a key factor in its potential therapeutic efficacy .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-cyclohexyl-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4OS/c1-2-14-18-19-15(22-14)12-8-10-20(11-9-12)16(21)17-13-6-4-3-5-7-13/h12-13H,2-11H2,1H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEZWMOMYGXDPJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)C2CCN(CC2)C(=O)NC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2999194.png)

![(2,4-Difluorophenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2999195.png)

![2-[[2-(Phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]methylsulfanyl]acetic acid](/img/structure/B2999197.png)

![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 4-nitrobenzoate](/img/structure/B2999199.png)

![N-[4-(2,3-dihydro-1H-inden-5-yl)-1-phthalazinyl]-N-(2-furylmethyl)amine](/img/structure/B2999200.png)

![ethyl 2-amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2999202.png)

![N-[amino(imino)methyl]indoline-1-carboximidamide](/img/structure/B2999213.png)